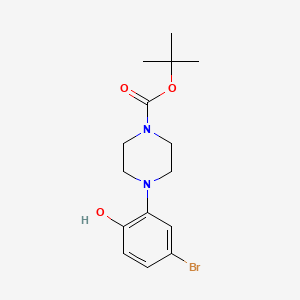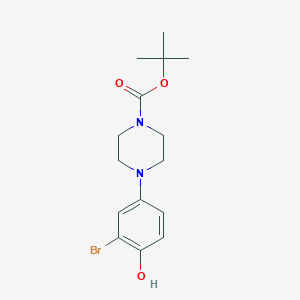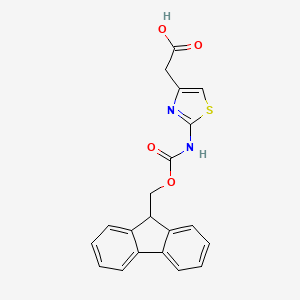
Fmoc-2-aminothiazole-4-acetic acid
概要
説明
Fmoc-2-aminothiazole-4-acetic acid is a compound that belongs to the class of 2-aminothiazoles, which are known for their diverse biological activities The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis as a protecting group for amines
作用機序
Target of Action
Fmoc-2-aminothiazole-4-acetic acid is a derivative of 2-aminothiazole, a scaffold that has emerged as a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives are known to exhibit their therapeutic effects through various mechanisms, including decreasing drug resistance and reducing unpleasant side effects . They are also known to inhibit multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
2-aminothiazole derivatives are known to interact with a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
生化学分析
Biochemical Properties
Fmoc-2-aminothiazole-4-acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s thiazole ring is crucial for its interaction with biomolecules, allowing it to act as a building block in peptide synthesis . Additionally, this compound can interact with specific enzymes involved in proteolysis, influencing the stability and activity of peptides .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses . The thiazole ring of this compound is essential for its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity . The localization of this compound can affect its function and interaction with other biomolecules, contributing to its overall biochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-aminothiazole-4-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the Fmoc group. One common method involves the reaction of 2-aminothiazole with bromoacetic acid under basic conditions to form 2-aminothiazole-4-acetic acid. The Fmoc group is then introduced using Fmoc chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Fmoc-2-aminothiazole-4-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines, which is particularly useful in peptide synthesis.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Coupling Reactions: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are employed.
Major Products
The major products formed from these reactions include various substituted thiazoles, peptides, and oxidized or reduced thiazole derivatives.
科学的研究の応用
Chemistry
Fmoc-2-aminothiazole-4-acetic acid is used in the synthesis of peptides and other complex molecules. Its ability to form stable amide bonds makes it valuable in the development of peptide-based drugs .
Biology
In biological research, this compound is used to study enzyme interactions and protein synthesis. It serves as a building block for creating peptide libraries used in high-throughput screening .
Medicine
Medically, this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. Their ability to interact with various biological targets makes them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .
類似化合物との比較
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Similar structure but lacks the Fmoc group.
Fmoc-2-aminothiazole: Similar but without the acetic acid moiety.
2-Aminothiazole-4-acetic acid: Similar but without the Fmoc group.
Uniqueness
Fmoc-2-aminothiazole-4-acetic acid is unique due to the presence of both the Fmoc protecting group and the acetic acid moiety. This combination allows for versatile applications in peptide synthesis and medicinal chemistry, providing stability and reactivity that are advantageous in various chemical reactions.
特性
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-18(24)9-12-11-27-19(21-12)22-20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17H,9-10H2,(H,23,24)(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIINXFRJDUAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=CS4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



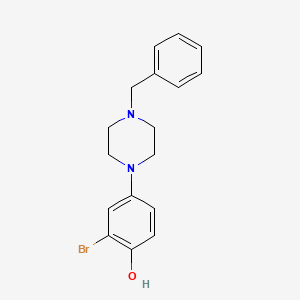


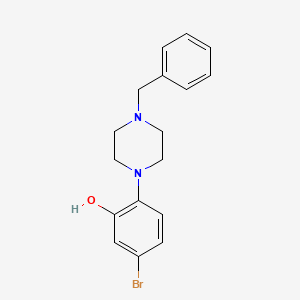
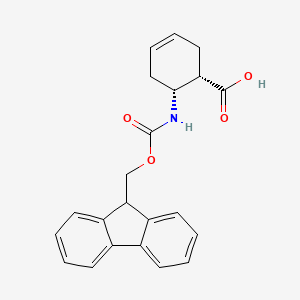
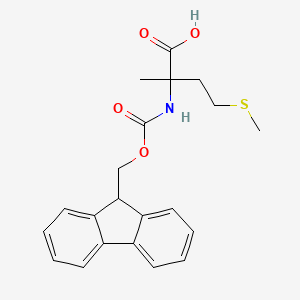
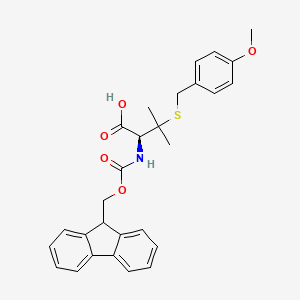
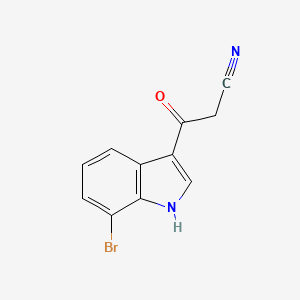

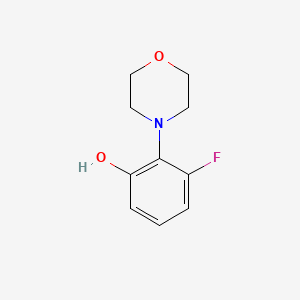
![Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B1390361.png)
